molecular formula C10H19NO4 B142754 (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid CAS No. 82834-12-6

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid

Cat. No.: B142754
CAS No.: 82834-12-6
M. Wt: 217.26 g/mol
InChI Key: AUVAVXHAOCLQBF-YUMQZZPRSA-N
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Description

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemistry. Its unique structure, featuring an ethoxy group and a pentanoyl moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process starting from an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . Another method involves the use of enantioselective catalytic reactions to introduce the chiral centers with high stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale Strecker synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved often include enzyme catalysis, where the compound either enhances or inhibits the enzyme’s activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVAVXHAOCLQBF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434230
Record name N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82834-12-6
Record name N-[(1S)-1-Carboxyethyl]-L-norvaline 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82834-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid in the synthesis of Perindopril erbumine?

A1: this compound serves as a crucial intermediate in the synthesis of Perindopril erbumine [, ]. This compound, also known as N-[(S)-1-carbethoxy-1-butyl]-(S)-alanine, reacts with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid through a condensation reaction, followed by catalytic hydrogenation and salification, to yield the final pharmaceutical product, Perindopril erbumine. The stereochemistry of this intermediate is critical as it directly influences the stereochemistry of the final product, which is essential for its pharmaceutical activity.

Q2: The research mentions improvements in the synthesis process of Perindopril. How do these improvements relate to the use of this compound?

A2: The research highlights process optimizations that enhance the efficiency of Perindopril synthesis [, ]. While the papers don't explicitly detail modifications to the steps involving this compound, it's plausible that the overall process improvements indirectly benefit its utilization. For instance, a more efficient condensation reaction or optimized catalytic hydrogenation could lead to higher yields and purity of Perindopril erbumine while potentially reducing the amount of this compound required. This highlights the interconnected nature of synthetic steps and the impact of overall process improvements on intermediate usage.

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